Butyl(3-phenylpropyl)amine hydrochloride
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Overview
Description
Butyl(3-phenylpropyl)amine hydrochloride: is a chemical compound with the molecular formula C13H22ClN. It is an organic compound that belongs to the class of amines, specifically phenylpropylamines. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Butyl(3-phenylpropyl)amine hydrochloride belongs to the class of organic compounds known as phenylpropylamines . These compounds contain a phenylpropylamine moiety, which consists of a phenyl group substituted at the third carbon by a propan-1-amine
Mode of Action
Phenylpropylamines generally interact with their targets to bring about changes in the organism . The compound may interact directly with specific receptors on the Na+ channel, inhibiting Na+ ion influx and impairing the propagation of the action potential in axons .
Pharmacokinetics
Local anesthetics, which are structurally similar to this compound, are known to have pka values close to physiological ph, with both protonated and unprotonated forms present . This could potentially impact the bioavailability of this compound.
Result of Action
Given its potential interaction with na+ channels, it may affect nerve conduction and potentially have anesthetic effects .
Action Environment
Factors such as ph could potentially influence the compound’s action due to its pka value .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Butyl(3-phenylpropyl)amine hydrochloride typically involves the reaction of butylamine with 3-phenylpropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Butyl(3-phenylpropyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
Butyl(3-phenylpropyl)amine hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Phenylpropylamine: A related compound with similar structural features but different functional groups.
Butylamine: A simpler amine with a butyl group but lacking the phenylpropyl moiety.
Phenylpropylamine: Contains the phenylpropyl group but lacks the butyl substitution.
Uniqueness: Butyl(3-phenylpropyl)amine hydrochloride is unique due to the presence of both butyl and phenylpropyl groups, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler amines.
Properties
IUPAC Name |
N-(3-phenylpropyl)butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,7,10-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELOMFPGOABRJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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